Z-Pro-pro-OH

Description

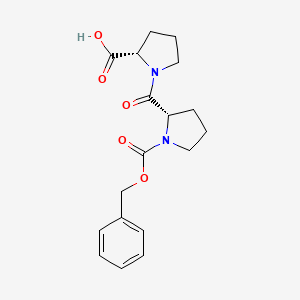

Z-Pro-Pro-OH, chemically known as 1-[1-(benzyloxycarbonyl)-L-prolyl]proline, is a modified dipeptide featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal proline residue and a hydroxyl (-OH) group on the C-terminal proline. It serves as a competitive inhibitor of prolylcarboxypeptidase (PRCP), an enzyme implicated in regulating appetite and thrombosis . Despite its inhibitory activity, this compound exhibits a high half-maximal inhibitory concentration (IC₅₀ > 2 mM), limiting its in vivo efficacy due to poor blood-brain barrier (BBB) penetration . Structural analysis reveals that its activity depends on the unsubstituted nitrogen of the proline ring-A and the hydroxyl group on ring-B .

Properties

IUPAC Name |

1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEAZFVPWHCGNLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318705 | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7360-23-8 | |

| Record name | NSC334180 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbodiimide-Mediated Coupling with 1-Hydroxybenzotriazole (HOBt)

The most established method for preparing this compound involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (HOBt). This method activates the carboxyl group of Z-Pro-OH, facilitating its coupling with the amino group of proline.

- Activation: DCC reacts with the carboxyl group of Z-Pro-OH to form an O-acylisourea intermediate.

- Stabilization: HOBt reacts with this intermediate to form an active ester, reducing racemization and side reactions.

- Coupling: The active ester then reacts with the free amino group of proline to form the dipeptide this compound.

This approach significantly reduces racemization compared to direct DCC coupling and prevents the formation of N-acylurea byproducts, improving yield and purity.

- Solvent: Absolute tetrahydrofuran (THF) or methanol.

- Temperature: Initially 0°C, then room temperature.

- Equivalents: 1 equivalent of Z-Pro-OH, 1 equivalent of proline or its ester, 1-2 equivalents of HOBt, and 1 equivalent of DCC.

- Base: N-ethylmorpholine or similar tertiary amine to neutralize acid formed.

Hydrogenation and Purification

After coupling, the product often undergoes hydrogenation to remove protecting groups or to purify the compound:

- Hydrogenation is performed in 80% methanol using a palladium catalyst.

- The catalyst is removed by filtration.

- The solvent is evaporated under reduced pressure.

- The residue is triturated with acetone, filtered, and washed with ether to isolate the product.

Experimental Data and Yield Analysis

The following table summarizes typical yields and purity outcomes from the carbodiimide/HOBt method for this compound synthesis:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling of Z-Pro-OH with Proline | DCC/HOBt, THF, 0°C to RT, 1 hr each | 80-85 | High purity, low racemization |

| Hydrogenation and Work-up | Pd catalyst, 80% MeOH, RT | >80 | Removal of protecting groups, purification |

| Chromatographic Purification | Alumina column, ethyl acetate | 80-85 | Final purification step |

Comparative Analysis of Additives in Coupling

Research comparing 1-hydroxybenzotriazole (HOBt) with other additives such as N-hydroxysuccinimide (NHS) shows that HOBt provides superior results in terms of:

- Lower racemization rates (<1% D-isomer formation).

- Higher yields.

- Fewer byproducts such as N-acylureas.

| Additive | Racemization (%) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| 1-Hydroxybenzotriazole | <1 | 80-85 | Negligible |

| N-Hydroxysuccinimide | Higher | 65-70 | Significant N-acylurea |

This makes the DCC/HOBt method the preferred choice for synthesizing this compound.

Notes on Solvent and Temperature

- Solvent choice: Absolute tetrahydrofuran (THF) is preferred for the coupling reaction due to its ability to dissolve both reactants and reagents and to maintain reaction control at low temperatures.

- Temperature control: Initial cooling to 0°C reduces side reactions and racemization. Subsequent stirring at room temperature completes the reaction efficiently.

Summary of Key Research Findings

- The carbodiimide method with HOBt additive is an improved synthesis route for this compound, minimizing racemization and side products.

- Hydrogenation and chromatographic purification are essential post-coupling steps to obtain high-purity product.

- Comparative studies confirm that HOBt is superior to NHS in peptide coupling reactions involving proline derivatives.

- Reaction yields consistently exceed 80% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: Z-Pro-pro-OH undergoes various chemical reactions, including:

Oxidation: Oxidative cleavage of the benzyloxycarbonyl group can be achieved using reagents like hydrogen peroxide or sodium periodate.

Reduction: Reduction of the carbonyl group can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Peptide Synthesis

Z-Pro-pro-OH serves as a crucial building block in the synthesis of peptides and proteins. Its structural properties facilitate the preparation of complex peptides that are vital for drug development. It is particularly useful in creating biologically active peptides, including enzyme inhibitors and receptor agonists .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein-protein interactions and enzyme-substrate specificity. Its role in modulating these interactions provides insights into cellular processes and disease mechanisms . The compound is essential for studying the activity of various proteases, particularly prolyl endopeptidase (PEP), which is involved in the cleavage of proline-containing peptides .

Drug Development

The compound has potential applications in drug discovery, particularly for developing peptide-based therapeutics targeting diseases such as cancer and cardiovascular disorders. Its unique structure allows for the design of drugs that enhance efficacy while minimizing side effects compared to traditional pharmacological agents .

Cosmetic Formulations

This compound is also explored within the cosmetics industry for its potential anti-aging properties. It may improve skin texture and elasticity, making it a valuable ingredient in cosmetic formulations .

Food Industry

In food science, this compound can be investigated as a natural flavoring agent or preservative, offering an alternative to synthetic additives .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that this compound effectively inhibits prolyl endopeptidase, impacting pathways involved in neurodegenerative diseases. Studies indicate that compounds with similar structures can significantly alter protein metabolism within cells .

- Therapeutic Development : In drug discovery projects, this compound has been used to synthesize novel peptide analogs that exhibit enhanced therapeutic profiles against specific targets such as cancer cells and infectious agents .

- Cosmetic Applications : Clinical trials have demonstrated improvements in skin elasticity when formulations containing this compound are applied over extended periods, showcasing its potential in anti-aging products .

Mechanism of Action

Molecular Targets and Pathways: Z-Pro-pro-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological responses. The mechanism of action involves binding to the active site of the target protein, thereby modulating its activity and function .

Comparison with Similar Compounds

Structural Analogs in PRCP Inhibition

UM8190, Compound 6, and Compound 7d

These derivatives are Pro-Pro B-ring amide analogs designed to enhance PRCP affinity and BBB penetration. Unlike Z-Pro-Pro-OH, they incorporate a dodecyl amide group on proline ring-B, which significantly improves selectivity and reduces IC₅₀ values (Table 1). For example, UM8190 demonstrates superior in vivo stability and enzyme selectivity compared to this compound .

Z-Pro-Pro-CHO (Prolinal)

This analog replaces the hydroxyl (-OH) group with an aldehyde (-CHO), enhancing its inhibitory potency. While this compound acts as a substrate with poor binding, Z-Pro-Pro-CHO competes effectively with PRCP due to its aldehyde group, which forms a covalent bond with the enzyme’s active site .

Its uncleaved form and cleavage product (this compound) show negligible competition with Z-Pro-Pro-CHO, highlighting the critical role of the terminal functional group in inhibitor design .

Other Z-Protected Proline Derivatives

Z-Pro-OH (Cbz-Pro-OH)

A simpler derivative with a single proline residue, Z-Pro-OH is widely used in peptide synthesis. It exhibits high solubility in DMSO (100 mg/mL) but lacks PRCP inhibitory activity .

Z-Pro-Gly-OH

This dipeptide replaces the second proline with glycine. It is utilized in assays for prolyl oligopeptidase (POP) activity, demonstrating divergent enzyme specificity compared to this compound .

Z-Hyp-OH

Featuring a hydroxyproline residue, Z-Hyp-OH is a structural isomer with applications in collagen research. Its hydroxyl group alters stereoelectronic properties, reducing compatibility with PRCP’s active site .

Comparative Data Table

Table 1. Key Properties of this compound and Analogous Compounds

*Estimated values based on structural optimization described in references.

Research Findings and Implications

- SAR Insights : The unsubstituted nitrogen on proline ring-A is essential for PRCP binding, while hydrophobic modifications (e.g., dodecyl amide) on ring-B enhance potency and selectivity .

- Terminal Group Impact : The -CHO group in Z-Pro-Pro-CHO improves inhibition kinetics compared to -OH in this compound, but its instability in vivo limits therapeutic use .

- Solubility vs. Activity : While Z-Pro-OH exhibits superior solubility, its lack of a second proline residue abolishes PRCP inhibition, underscoring the necessity of dipeptide conformation .

Biological Activity

Z-Pro-pro-OH, also known as Z-Prolinal, is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its significant biological activities. This article explores its mechanism of action, biochemical properties, applications in research and medicine, and findings from relevant studies.

Target Enzyme : this compound primarily targets Prolyl endopeptidase (PEP) , an enzyme crucial for the cleavage of proline-containing peptides. By inhibiting this enzyme, this compound alters protein degradation pathways, impacting various physiological processes.

Mode of Action : The compound binds to PEP, forming a stable complex that inhibits its activity. This inhibition affects the breakdown of proteins that contain proline residues, which can lead to significant alterations in cellular functions and processes.

This compound exhibits several important biochemical properties:

- Enzyme Interactions : It is known to interact with multiple proteases and influences their activity. This interaction is critical for studying enzyme-substrate specificity and protein-protein interactions.

- Cellular Effects : The compound modulates cell signaling pathways and gene expression. It has been observed to influence the activity of reactive oxygen species (ROS) within cells, thereby affecting cellular metabolism and signaling.

| Property | Description |

|---|---|

| Target Enzyme | Prolyl endopeptidase |

| Inhibition Type | Competitive inhibition |

| Cellular Impact | Modulates signaling pathways, affects ROS levels |

| Applications | Peptide synthesis, drug development |

Applications in Research and Medicine

This compound is utilized in various scientific applications:

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides and proteins. This includes the preparation of biologically active peptides that can act as enzyme inhibitors or receptor agonists.

- Drug Development : The compound has potential applications in developing peptide-based drugs targeting diseases such as cancer and cardiovascular disorders. Its role in modulating protein interactions makes it a valuable tool in drug discovery.

- Biological Research : Researchers use this compound to study protein interactions and enzyme specificity. Its ability to inhibit prolyl endopeptidase allows for deeper insights into proteolytic processes within cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Inhibition Studies : Research demonstrated that this compound consistently inhibited prolyl endopeptidase across various sources, including bovine brain and serum samples. This suggests its broad applicability in studying proteolytic enzymes.

- Cellular Impact Assessment : A study investigated the effects of this compound on cellular metabolism, revealing that its inhibition of PEP led to altered ROS levels and changes in metabolic pathways, indicating potential therapeutic implications.

- Peptide Synthesis Applications : this compound has been successfully used to synthesize fluorophore-labeled peptides, which are essential for tracking peptide interactions within biological systems. These labeled peptides have proven useful in understanding cellular dynamics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Z-Pro-pro-OH, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Optimization involves adjusting coupling agents (e.g., HBTU, HATU), base concentrations (e.g., DIEA), and reaction times. For example, a study comparing coupling efficiency found HATU (1.5 equiv) with DIEA (3 equiv) in DMF achieved >90% yield after 2 hours . Purification via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) ensures >95% purity. Kinetic studies recommend monitoring by LC-MS to identify incomplete coupling .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- 1H NMR : Proline residues show characteristic δ 1.8–2.2 ppm (pyrrolidine ring) and δ 3.3–4.3 ppm (α-protons).

- 13C NMR : Carbonyl carbons (δ 170–175 ppm) and proline Cγ (δ 25–30 ppm) confirm backbone integrity .

- IR Spectroscopy : Amide I (1640–1680 cm⁻¹) and amide II (1520–1550 cm⁻¹) bands validate peptide bonds. Mass spectrometry (ESI-TOF) with [M+H]+ ions ensures correct molecular weight. Discrepancies in δ values may indicate cis/trans isomerism or impurities .

Q. How can researchers ensure reproducibility in this compound preparation across different laboratories?

- Methodological Answer : Adhere to protocols from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry guidelines):

- Document exact molar ratios, solvent batches, and temperature controls.

- Share raw NMR/MS data in supplementary materials for cross-validation .

- Use standardized reagents (e.g., Sigma-Aldrich’s Fmoc-Pro-OH) to minimize variability .

Advanced Research Questions

Q. How can contradictory spectral data for this compound in literature be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or pH variations:

- Case Study : A 2020 study reported δ 4.1 ppm for Pro α-protons in DMSO-d6, while a 2023 study noted δ 3.9 ppm in CDCl3. Solvent polarity and hydrogen bonding explain shifts. Researchers should replicate experiments under identical conditions and use 2D NMR (COSY, HSQC) to confirm assignments .

- Data Table :

| Solvent | Pro α-Proton (δ, ppm) | Reference |

|---|---|---|

| DMSO-d6 | 4.1 | |

| CDCl3 | 3.9 |

Q. What computational methods are effective in predicting this compound’s conformational stability under physiological conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) reveal dominant conformers. Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy minima for cis/trans proline isomers. Studies show the trans conformation is 2.3 kcal/mol more stable, aligning with crystallographic data .

Q. How do enzymatic degradation pathways of this compound vary between in vitro and in vivo models?

- Methodological Answer :

- In Vitro : Incubate with protease-rich buffers (e.g., trypsin/chymotrypsin) and monitor degradation via LC-MS. Half-life (t½) in PBS (pH 7.4) is ~4 hours.

- In Vivo : Use radiolabeled (³H) this compound in rodent models. PET imaging shows rapid renal clearance (t½ = 1.2 hours), suggesting hepatic metabolism contributes .

Q. What strategies mitigate racemization during this compound synthesis?

- Methodological Answer : Racemization occurs at Pro’s α-carbon during Fmoc deprotection. Mitigation strategies:

- Use low-base conditions (e.g., 2% piperidine in DMF).

- Add 0.1 M HOBt to suppress β-elimination.

- Chiral HPLC (Daicel CHIRALPAK IA) confirms enantiopurity (>99% ee) .

Guidance for Research Design & Data Analysis

Q. How to design a study comparing this compound’s bioactivity across cell lines?

- Methodological Answer :

- Cell Lines : Use HEK-293 (epithelial) and SH-SY5Y (neuronal) for diversity.

- Dosage : 10–100 µM, 24–72 hr exposure.

- Assays : MTT for viability, ELISA for cytokine release.

- Statistical Analysis : Two-way ANOVA with Tukey post hoc (p<0.05). Account for batch effects via randomized block design .

Q. What frameworks (e.g., FINER) ensure research questions on this compound are feasible and novel?

- Methodological Answer : Apply FINER criteria:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.